5-Hydroxyisoquinoline-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxyisoquinoline-1-carbonitrile is a heterocyclic compound with the molecular formula C10H6N2OThis compound is primarily used in research and has shown potential in various scientific applications due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxyisoquinoline-1-carbonitrile typically involves the reaction of isoquinoline derivatives with nitrile groups under specific conditions. One common method includes the use of malononitrile and β-nitro styrene in a multi-component reaction (MCR) to form the desired product . The reaction conditions often involve the use of catalysts such as palladium or copper to facilitate the formation of the isoquinoline ring .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. Industrial processes may employ continuous flow reactors and advanced catalytic systems to enhance efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxyisoquinoline-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Aminoisoquinolines.
Substitution: Various substituted isoquinolines depending on the reagents used.
Scientific Research Applications
5-Hydroxyisoquinoline-1-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 5-Hydroxyisoquinoline-1-carbonitrile exerts its effects is primarily through its interaction with various molecular targets. The compound can inhibit specific enzymes and interfere with cellular pathways, leading to its observed biological activities. For example, it has been shown to induce apoptosis in cancer cells by regulating genes involved in the apoptotic pathway .
Comparison with Similar Compounds
5-Hydroxyisoquinoline: Shares a similar structure but lacks the nitrile group.
Isoquinoline-1-carbonitrile: Similar but without the hydroxyl group.
Quinoline derivatives: Structurally related but with different functional groups and properties.
Uniqueness: 5-Hydroxyisoquinoline-1-carbonitrile is unique due to the presence of both hydroxyl and nitrile groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
5-hydroxyisoquinoline-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-6-9-7-2-1-3-10(13)8(7)4-5-12-9/h1-5,13H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVEWUKOCANGJEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C#N)C(=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.